molecular formula C10H14N2O3 B13516850 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13516850
M. Wt: 210.23 g/mol
InChI Key: WCLQJPYPMZIYBB-UHFFFAOYSA-N
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Description

2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound belonging to the class of dihydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This particular compound has garnered interest due to its potential as a xanthine oxidase inhibitor, which is significant for the treatment of hyperuricemia-associated diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes, β-ketoesters, and urea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. As a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. This inhibition reduces the production of uric acid, thereby alleviating symptoms associated with hyperuricemia . Key residues involved in the binding include Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 .

Comparison with Similar Compounds

Uniqueness: 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific isopentyl substitution, which can enhance its binding affinity and selectivity towards xanthine oxidase. This specificity makes it a promising candidate for further development as a therapeutic agent .

Biological Activity

2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (C₁₃H₁₈N₂O₃) is a heterocyclic compound belonging to the dihydropyrimidine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrimidine ring with an isopentyl substituent and a carboxylic acid functional group. Its molecular weight is approximately 210.233 g/mol, and it exhibits properties that enhance its lipophilicity, potentially influencing its biological interactions and solubility.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₃
Molecular Weight210.233 g/mol
IUPAC NameThis compound
SMILESCC(C)CCC1=NC=C(C(=O)N1)C(=O)O

This compound primarily acts as a xanthine oxidase inhibitor . By binding to the active site of xanthine oxidase, it prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid. This inhibition is significant for managing conditions associated with hyperuricemia, such as gout.

Antioxidant Activity

The antioxidant potential of dihydropyrimidines is also noteworthy. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property could be beneficial in developing therapeutic agents for diseases linked to oxidative damage.

Anti-inflammatory Effects

Studies suggest that dihydropyrimidines may possess anti-inflammatory properties. The carboxylic acid group in this compound could contribute to these effects by modulating inflammatory pathways.

Case Studies and Research Findings

  • Xanthine Oxidase Inhibition :
    • A study demonstrated that similar compounds effectively inhibited xanthine oxidase activity in vitro, suggesting that this compound may have comparable effects .
  • Antiviral Activity :
    • Research on related dihydropyrimidines revealed significant antiviral activity against various pathogens, indicating potential for further exploration of this compound's antiviral properties .
  • Synthetic Routes :
    • The synthesis of this compound typically involves the condensation of aldehydes and β-ketoesters under acidic or basic conditions. The optimization of these synthetic routes can enhance yield and purity, facilitating further biological testing .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(3-methylbutyl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-6(2)3-4-8-11-5-7(10(14)15)9(13)12-8/h5-6H,3-4H2,1-2H3,(H,14,15)(H,11,12,13)

InChI Key

WCLQJPYPMZIYBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=NC=C(C(=O)N1)C(=O)O

Origin of Product

United States

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